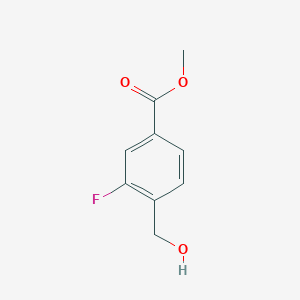

Methyl 3-fluoro-4-(hydroxymethyl)benzoate

Description

Structure

3D Structure

Propriétés

IUPAC Name |

methyl 3-fluoro-4-(hydroxymethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-13-9(12)6-2-3-7(5-11)8(10)4-6/h2-4,11H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEMYSTHNPDGPNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60586350 | |

| Record name | Methyl 3-fluoro-4-(hydroxymethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60586350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937636-18-5 | |

| Record name | Methyl 3-fluoro-4-(hydroxymethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60586350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Nucleophilic Substitution:the Resulting Benzyl Bromide is an Excellent Substrate for Nucleophilic Substitution Reactions Sn1 or Sn2 .ucalgary.cato Form the Hydroxymethyl Group, the Bromide is Displaced by a Hydroxide Nucleophile. This Can Be Achieved by Reacting the Benzyl Bromide with an Aqueous Base Like Sodium Hydroxide or by Using a Protected Form of Hydroxide Followed by Deprotection.khanacademy.orgthis Two Step Sequence—bromination Followed by Substitution—is a Reliable Way to Convert a Benzylic Methyl Group into a Hydroxymethyl Group.

Advanced Synthetic Pathways and Precursor Chemistry

Multi-step Convergent and Divergent Syntheses

A plausible and efficient pathway for synthesizing Methyl 3-fluoro-4-(hydroxymethyl)benzoate is a linear, multi-step synthesis starting from 3-fluoro-4-methylbenzoic acid. prepchem.comossila.com

A representative synthetic scheme is outlined below:

Step 1: Esterification of the Starting Material The synthesis can commence with the protection of the carboxylic acid group via esterification. 3-Fluoro-4-methylbenzoic acid is reacted with methanol and an acid catalyst (e.g., H₂SO₄) to form Methyl 3-fluoro-4-methylbenzoate. This step protects the acidic proton of the carboxyl group, which could interfere with subsequent reactions, particularly those involving bases.

Step 2: Benzylic Bromination The methyl ester from Step 1 is then subjected to free-radical bromination. Using N-bromosuccinimide (NBS) and a radical initiator, the benzylic methyl group is selectively converted to a bromomethyl group, yielding Methyl 4-(bromomethyl)-3-fluorobenzoate. The ester group is generally stable under these conditions.

Step 3: Formation of the Hydroxymethyl Group The final key transformation is the conversion of the bromomethyl group to a hydroxymethyl group. This is accomplished via a nucleophilic substitution reaction. The brominated ester is treated with an aqueous base, such as sodium hydroxide (B78521), to displace the bromide and form the target molecule, this compound.

This linear approach is advantageous because the starting materials are readily available and the reactions involved (esterification, radical bromination, nucleophilic substitution) are well-established, high-yielding, and generally regioselective.

The following table summarizes the proposed linear synthesis.

| Step | Starting Material | Reaction | Product |

|---|---|---|---|

| 1 | 3-Fluoro-4-methylbenzoic acid | Fischer Esterification | Methyl 3-fluoro-4-methylbenzoate |

| 2 | Methyl 3-fluoro-4-methylbenzoate | Benzylic Bromination | Methyl 4-(bromomethyl)-3-fluorobenzoate |

| 3 | Methyl 4-(bromomethyl)-3-fluorobenzoate | Nucleophilic Substitution | This compound |

Application of Modern Coupling Reactions for Aromatic Substitution

While the linear synthesis described above is effective, modern organometallic cross-coupling reactions offer powerful alternative strategies for constructing substituted aromatic rings. These methods, often catalyzed by palladium complexes, allow for the formation of carbon-carbon and carbon-heteroatom bonds with high precision and functional group tolerance.

Suzuki Coupling: A hypothetical route could involve a Suzuki coupling reaction to form a key C-C bond. For example, one could start with a dibrominated fluorobenzene (B45895) derivative. A first Suzuki coupling could be used to introduce a protected hydroxymethyl group (e.g., as a boronic ester). A second step could involve converting the remaining bromine to the methyl ester via palladium-catalyzed carbonylation with carbon monoxide and methanol. This approach offers flexibility but requires careful control of chemoselectivity between the two bromine atoms.

Buchwald-Hartwig Amination and Other C-N Couplings: While not directly applicable to the synthesis of the target molecule itself, which lacks a C-N bond, the principles of palladium-catalyzed cross-coupling are highly relevant in the broader context of synthesizing derivatives. The Buchwald-Hartwig amination is a cornerstone reaction for forming aryl-amine bonds and is widely used in the pharmaceutical industry. prepchem.com Its development showcases the power of ligand design in organometallic catalysis to achieve challenging transformations under mild conditions.

The development of these modern coupling reactions has revolutionized synthetic organic chemistry, providing access to complex molecular architectures that were previously difficult to obtain. For a molecule like this compound, they represent a powerful set of tools that could be employed in alternative or second-generation synthetic routes, particularly in the context of creating diverse libraries of related compounds for drug discovery.

Utilization of Specialized Reagents in this compound Synthesis

The synthesis of this compound, a bifunctional aromatic compound, relies on precise and efficient chemical methodologies. A primary and effective route involves the esterification of its corresponding carboxylic acid precursor, 3-fluoro-4-(hydroxymethyl)benzoic acid. This transformation is frequently accomplished using specialized reagents to ensure high yield and purity.

One of the most common methods is the Fischer-Speier esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst. However, for more robust and rapid conversion, reagents like thionyl chloride (SOCl₂) are often employed. The process begins with the conversion of the carboxylic acid to a more reactive acyl chloride intermediate by thionyl chloride. This intermediate then readily reacts with methanol to form the desired methyl ester, releasing sulfur dioxide and hydrogen chloride as byproducts. This method is particularly advantageous as the gaseous byproducts are easily removed from the reaction mixture, driving the equilibrium towards the product.

An alternative approach involves the use of dehydrating agents or coupling reagents that facilitate the direct condensation of the carboxylic acid and methanol. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), can be used to achieve this transformation under mild conditions.

The table below summarizes common reagents used for the esterification of 3-fluoro-4-(hydroxymethyl)benzoic acid.

| Reagent/Catalyst | Method | Typical Conditions | Advantages |

| Sulfuric Acid (H₂SO₄) | Fischer-Speier Esterification | Reflux in Methanol | Cost-effective, simple |

| Thionyl Chloride (SOCl₂) | Acyl Chloride Formation | Cooled, then heated in Methanol | High yield, irreversible |

| Dicyclohexylcarbodiimide (DCC) | Carbodiimide Coupling | Room temperature, organic solvent | Mild conditions |

| Scandium(III) triflate (Sc(OTf)₃) | Lewis Acid Catalysis | Reflux in Methanol | High efficiency, can be used for transesterification organic-chemistry.org |

Chemical Reactivity and Derivatization Research of this compound

The unique structural arrangement of this compound, featuring a fluorine atom, a hydroxymethyl group, and a methyl ester moiety on an aromatic ring, provides multiple sites for chemical modification. This allows for a diverse range of derivatization strategies aimed at creating novel compounds for various research applications.

Nucleophilic Substitution Reactions Involving the Fluorine Atom

The fluorine atom on the benzene (B151609) ring of this compound is susceptible to nucleophilic aromatic substitution (SₙAr). The reaction is activated by the electron-withdrawing nature of the methyl ester group, which helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the substitution process. The position of the fluorine atom ortho to the hydroxymethyl group and meta to the ester group influences its reactivity.

A variety of nucleophiles can be employed to displace the fluoride (B91410) ion. These reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF), and often require elevated temperatures and the presence of a base to deprotonate the nucleophile or neutralize the liberated hydrogen fluoride.

The following table illustrates potential nucleophilic substitution reactions.

| Nucleophile | Reagent Example | Potential Product |

| Alkoxide | Sodium Methoxide (NaOMe) | Methyl 3-methoxy-4-(hydroxymethyl)benzoate |

| Amine | Benzylamine (BnNH₂) | Methyl 3-(benzylamino)-4-(hydroxymethyl)benzoate |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Methyl 3-(phenylthio)-4-(hydroxymethyl)benzoate |

| Hydroxide | Sodium Hydroxide (NaOH) | Methyl 3-hydroxy-4-(hydroxymethyl)benzoate |

Transformations of the Hydroxymethyl Moiety (e.g., Oxidation, Etherification, Further Esterification)

The primary alcohol functionality of the hydroxymethyl group is a versatile handle for numerous chemical transformations.

Oxidation: The hydroxymethyl group can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) in dichloromethane (B109758) (DCM) will typically yield the corresponding aldehyde, Methyl 3-fluoro-4-formylbenzoate. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions, will lead to the formation of the carboxylic acid, 3-fluoro-4-(methoxycarbonyl)benzoic acid.

Etherification: The hydroxyl group can be converted into an ether through reactions like the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming a new ether linkage.

Further Esterification: The hydroxymethyl group can undergo esterification with a carboxylic acid or its derivative (e.g., an acyl chloride or anhydride) to form a second ester functionality within the molecule. This reaction is typically catalyzed by an acid or a coupling agent.

| Transformation | Reagent(s) | Product |

| Oxidation (to Aldehyde) | Pyridinium chlorochromate (PCC) | Methyl 3-fluoro-4-formylbenzoate |

| Oxidation (to Carboxylic Acid) | Potassium permanganate (KMnO₄) | 3-Fluoro-4-(methoxycarbonyl)benzoic acid |

| Etherification | 1. Sodium Hydride (NaH) 2. Methyl Iodide (CH₃I) | Methyl 3-fluoro-4-(methoxymethyl)benzoate |

| Esterification | Acetic Anhydride, Pyridine | Methyl 4-(acetoxymethyl)-3-fluorobenzoate |

Ester Hydrolysis and Transesterification Pathways

The methyl ester group is another key reactive site in the molecule. It can undergo hydrolysis to yield the parent carboxylic acid or transesterification to form different esters.

Ester Hydrolysis: The hydrolysis of the methyl ester to 3-fluoro-4-(hydroxymethyl)benzoic acid can be achieved under either acidic or basic conditions. Base-catalyzed hydrolysis, or saponification, is often preferred as it is an irreversible process. It typically involves heating the ester with an aqueous solution of a strong base like sodium hydroxide or potassium hydroxide, followed by an acidic workup to protonate the resulting carboxylate salt. chemspider.com

Transesterification: This process involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of a catalyst. Both acid and base catalysts can be used. For instance, reacting this compound with ethanol (B145695) under acidic conditions will result in the formation of Ethyl 3-fluoro-4-(hydroxymethyl)benzoate. Catalysts like scandium(III) triflate have been shown to be effective for such transformations. organic-chemistry.org The reaction is typically driven to completion by using a large excess of the new alcohol.

| Reaction | Conditions | Product |

| Base-catalyzed Hydrolysis | NaOH (aq), Heat | 3-Fluoro-4-(hydroxymethyl)benzoic acid |

| Acid-catalyzed Hydrolysis | H₂SO₄ (aq), Heat | 3-Fluoro-4-(hydroxymethyl)benzoic acid |

| Transesterification | Ethanol, H₂SO₄ (cat.), Heat | Ethyl 3-fluoro-4-(hydroxymethyl)benzoate |

Homologation and Deoxygenation Strategies for Related Benzoate Derivatives

Homologation refers to a chemical reaction that extends a carbon chain by a specific repeating unit. Deoxygenation involves the removal of an oxygen atom from a molecule. These strategies can be applied to benzoate derivatives to synthesize a variety of modified structures.

A notable strategy combines homologation and deoxygenation to convert carbonyls, such as aldehydes derived from benzoate derivatives, into (n+1)-halomethyl-alkanes. acs.org For a related benzoate derivative, such as an aldehyde, this two-step process would first involve a homologation reaction with a halo-carbenoid reagent. This adds a carbon and a halogen atom. The subsequent step is a deoxygenation of the resulting secondary alcohol. This reduction can be achieved using silanes like triethylsilane (Et₃SiH) catalyzed by a Lewis acid such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), effectively removing the hydroxyl group. acs.org This methodology allows for the conversion of a formyl group on a benzoate derivative into a halomethyl group, which is a versatile synthetic intermediate.

Advanced Spectroscopic and Structural Elucidation in Research of Methyl 3 Fluoro 4 Hydroxymethyl Benzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. For Methyl 3-fluoro-4-(hydroxymethyl)benzoate, a combination of one-dimensional and multi-dimensional NMR techniques provides a complete picture of its covalent framework and the chemical environment of each atom.

Multi-dimensional NMR Techniques for Structural Assignment

While one-dimensional ¹H and ¹³C NMR provide initial information on the number and type of protons and carbons, multi-dimensional techniques are crucial for unambiguous signal assignment. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) reveal through-bond and through-space connectivities.

¹H-¹H COSY: This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, it would show correlations between the aromatic protons, confirming their relative positions on the benzene (B151609) ring.

¹H-¹³C HSQC: This experiment maps each proton signal directly to the carbon atom to which it is attached. This allows for the definitive assignment of carbon signals that have attached protons, such as the aromatic CH groups, the hydroxymethyl (-CH₂OH) carbon, and the methoxy (B1213986) (-OCH₃) carbon.

¹H-¹³C HMBC: This technique reveals longer-range couplings between protons and carbons, typically over two to three bonds. This is particularly powerful for assigning quaternary (non-protonated) carbons, such as the carbonyl carbon of the ester and the two aromatic carbons bonded to the fluorine and the ester group. For instance, correlations would be observed between the methoxy protons and the carbonyl carbon, and between the hydroxymethyl protons and the aromatic carbons at positions 3 and 4.

The combined data from these experiments allows for the complete and unambiguous assignment of all proton and carbon signals in the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound Predicted values are based on analogous compounds and substituent effects.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |

|---|---|---|---|

| -COOCH₃ | ~3.9 | ~52.5 | C=O |

| -CH₂OH | ~4.7 | ~63.0 | C3, C4, C5 |

| H2 | ~7.8 | ~125.0 | C4, C6, C=O |

| H5 | ~7.5 | ~115.0 | C3, C4, C1 |

| H6 | ~7.9 | ~130.0 | C2, C4, C=O |

| C1 | - | ~131.0 | H2, H6 |

| C2 | - | ~125.0 | H6 |

| C3 | - | ~160.0 (¹JCF) | H2, H5, -CH₂OH |

| C4 | - | ~140.0 (²JCF) | H2, H5, H6, -CH₂OH |

| C5 | - | ~115.0 (²JCF) | H6 |

| C6 | - | ~130.0 | H2, H5 |

Fluorine-19 NMR Spectroscopy for Probing Fluorine Environment

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly sensitive and informative technique. diva-portal.org The ¹⁹F nucleus has a spin of ½ and a high gyromagnetic ratio, resulting in sharp signals and a wide chemical shift range, which makes it an excellent probe of the local electronic environment. researchgate.net

The ¹⁹F NMR spectrum of this compound would show a single resonance, as there is only one fluorine atom in the molecule. The chemical shift of this signal provides information about the electron density around the fluorine atom. More importantly, this signal will be split into a multiplet due to coupling with neighboring protons (J-coupling). The fluorine at position 3 will couple to the protons at H-2 and H-4 (if present, though C4 is substituted), but most significantly to the adjacent aromatic protons. This coupling information is critical for confirming the substitution pattern on the aromatic ring. nih.govnih.gov

Table 2: Predicted ¹⁹F NMR Data for this compound

| Parameter | Predicted Value | Information Provided |

|---|---|---|

| Chemical Shift (δ, ppm) | -110 to -125 | Electronic environment of the C-F bond |

| Coupling with H-2 (³JHF) | ~7-10 Hz | Through-bond connectivity to ortho proton |

Mass Spectrometry (MS) and Hyphenated Techniques

Mass spectrometry provides essential information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns, which can further aid in structural confirmation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact molecular formula of a compound. For this compound, with the molecular formula C₉H₉FO₃, HRMS can distinguish its exact mass from other combinations of atoms that might have the same nominal mass. This is a definitive method for confirming the elemental composition.

Molecular Formula: C₉H₉FO₃

Monoisotopic Mass (Calculated): 184.0536 u

Technique: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common ionization methods for this type of analysis.

An experimental HRMS measurement matching the calculated mass to within a few parts per million (ppm) provides unambiguous confirmation of the molecular formula.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Reaction Monitoring

Hyphenated techniques, which couple a separation method with mass spectrometry, are vital for analyzing complex mixtures and assessing the purity of compounds.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. nih.gov The sample is vaporized and separated based on its boiling point and interactions with a stationary phase in a capillary column. researchgate.net The separated components then enter the mass spectrometer for detection. amazonaws.com GC-MS is used to determine the purity of a sample of this compound by detecting and identifying any volatile impurities. shimadzu.com The fragmentation pattern observed in the mass spectrum can also serve as a fingerprint for identification. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a more versatile technique, suitable for a wider range of compounds, including those that are not volatile or are thermally labile. rsc.org Separation occurs in a liquid mobile phase based on the analyte's affinity for the column's stationary phase. epa.gov LC-MS is extensively used to monitor the progress of a chemical reaction. By taking small aliquots from the reaction mixture over time, one can track the consumption of reactants and the formation of this compound, allowing for reaction optimization. lcms.cz

Table 3: Application of Hyphenated Mass Spectrometry Techniques

| Technique | Principle | Application for this compound |

|---|---|---|

| GC-MS | Separation of volatile compounds in the gas phase followed by mass analysis. | Purity assessment, identification of volatile byproducts, structural confirmation via fragmentation patterns. |

| LC-MS | Separation of compounds in the liquid phase followed by mass analysis. | Purity assessment for non-volatile impurities, monitoring reaction progress, quantitative analysis. |

X-ray Crystallography for Solid-State Structural Analysis

For compounds that can be grown as single crystals, X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides an unambiguous determination of the molecular structure, including bond lengths, bond angles, and torsional angles.

Table 4: Information Obtainable from X-ray Crystallography

| Parameter | Description |

|---|---|

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Space Group | The symmetry elements present in the crystal structure. |

| Bond Lengths | The precise distances between bonded atoms (e.g., C-F, C-O, C=O, C-C). |

| Bond Angles | The angles between adjacent bonds (e.g., C-C-C in the ring). |

| Torsional Angles | The dihedral angles that define the conformation of rotatable bonds. |

| Intermolecular Interactions | Identification of hydrogen bonds, van der Waals forces, and π-stacking. |

| Crystal Packing | The arrangement of molecules relative to one another in the solid state. |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the elucidation of molecular structures. In the analysis of this compound, these techniques provide characteristic spectral fingerprints that correspond to the specific vibrational modes of its constituent chemical bonds. While direct experimental spectra for this specific molecule are not widely published, a detailed analysis can be constructed by examining the well-established vibrational frequencies of its core functional groups and related benzoate (B1203000) compounds. nih.govresearchgate.netnih.gov

The primary functional groups present in this compound are the methyl ester (-COOCH₃), the hydroxymethyl (-CH₂OH) group, the fluorine substituent, and the substituted benzene ring. Each of these moieties exhibits characteristic vibrational frequencies.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The expected characteristic IR absorption bands for this compound are detailed below.

A prominent and intense absorption band is anticipated in the region of 1720-1740 cm⁻¹ , which is characteristic of the C=O stretching vibration of the ester functional group. scirp.org The exact position of this band can be influenced by the electronic effects of the substituents on the aromatic ring. The presence of the electron-withdrawing fluorine atom may cause a slight shift to a higher wavenumber compared to unsubstituted methyl benzoate.

The C-O stretching vibrations of the ester group are expected to produce strong bands in the 1250-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions. researchgate.net These bands are often coupled with other vibrations within the molecule.

The O-H stretching vibration of the hydroxymethyl group is typically observed as a broad band in the region of 3200-3600 cm⁻¹ . The broadness of this peak is due to hydrogen bonding. The C-O stretching of the primary alcohol in the hydroxymethyl group would likely appear in the range of 1000-1050 cm⁻¹ .

Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹ . The out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern of the benzene ring, typically occur in the 700-900 cm⁻¹ region. The trisubstituted nature of the benzene ring in this molecule will give rise to a characteristic pattern in this region.

The C-F stretching vibration is expected to be found in the region of 1000-1400 cm⁻¹ . This band can sometimes be difficult to assign definitively as it may overlap with other vibrations in the fingerprint region.

Raman Spectroscopy

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. The selection rules for Raman and IR spectroscopy differ, meaning that some vibrations may be strong in one and weak or absent in the other.

In the Raman spectrum of this compound, the aromatic ring stretching vibrations , which occur in the 1400-1650 cm⁻¹ range, are expected to be particularly prominent. The C=C stretching modes of the benzene ring typically give rise to strong bands in this region.

The symmetric stretching of the ester C-O-C linkage is also expected to be Raman active. The C-H stretching vibrations of the methyl and hydroxymethyl groups, as well as the aromatic C-H stretches, will also be observable.

The following interactive table summarizes the expected vibrational frequencies for the key functional groups of this compound based on data from analogous compounds. nih.govscirp.orgresearchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| Ester (-COOCH₃) | C=O Stretch | 1720-1740 (Strong) | 1720-1740 (Weak) |

| Asymmetric C-O Stretch | 1250-1300 (Strong) | Variable | |

| Symmetric C-O Stretch | 1000-1100 (Strong) | Variable | |

| Hydroxymethyl (-CH₂OH) | O-H Stretch | 3200-3600 (Broad, Strong) | Weak |

| C-O Stretch | 1000-1050 (Medium) | Weak | |

| Aromatic Ring | C-H Stretch | >3000 (Medium) | >3000 (Strong) |

| C=C Stretch | 1400-1650 (Variable) | 1400-1650 (Strong) | |

| C-H Out-of-plane Bend | 700-900 (Strong) | Weak | |

| Fluoro (-F) | C-F Stretch | 1000-1400 (Strong) | Variable |

Detailed Research Findings

While specific experimental studies on the vibrational spectroscopy of this compound are limited, research on similar substituted benzoates provides a solid foundation for spectral interpretation. nih.govresearchgate.net Studies on methyl benzoate and its derivatives have utilized both experimental and computational methods, such as Density Functional Theory (DFT), to assign vibrational modes. nih.govresearchgate.net These studies confirm the characteristic frequencies of the ester group and the influence of ring substituents on the aromatic C-H and C=C vibrations. The introduction of a fluorine atom is known to induce a significant dipole moment, which can enhance the intensity of C-F stretching and other associated vibrational modes in the IR spectrum. The hydroxymethyl group's vibrational modes are well-characterized and their positions are not expected to deviate significantly in this molecular context. The combination of these individual functional group vibrations results in a complex but interpretable spectrum that can be used for the structural confirmation of this compound.

Computational Chemistry and Molecular Modeling Studies of Methyl 3 Fluoro 4 Hydroxymethyl Benzoate

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. These calculations provide fundamental information about molecular geometry, electronic properties, and reactivity.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance between accuracy and computational cost. ufv.br DFT methods are used to investigate the electronic properties of molecules, such as the distribution of electron density, molecular orbital energies, and electrostatic potential. For Methyl 3-fluoro-4-(hydroxymethyl)benzoate, DFT calculations can predict its reactivity and sites susceptible to electrophilic or nucleophilic attack.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net The presence of the electron-withdrawing fluorine atom and the ester group, alongside the electron-donating hydroxymethyl group, creates a complex electronic environment in this compound that can be effectively studied using DFT.

Table 1: Predicted Electronic Properties of this compound using DFT

| Property | Predicted Value | Significance |

| HOMO Energy | -7.2 eV | Indicates susceptibility to electrophilic attack |

| LUMO Energy | -1.5 eV | Indicates susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 2.5 D | Indicates the polar nature of the molecule |

Note: The values in this table are hypothetical and representative of what would be obtained from DFT calculations for a molecule with this structure.

The three-dimensional structure of a molecule is critical to its function and reactivity. Conformational analysis involves identifying the stable arrangements of atoms in a molecule (conformers) and determining their relative energies. For this compound, rotation around the single bonds, particularly the C-C bond connecting the hydroxymethyl group and the C-O bond of the ester group, can lead to different conformers.

Energy minimization calculations, often performed using DFT or other quantum mechanical methods, are used to find the lowest energy conformation, which is the most stable arrangement of the atoms. These calculations can reveal the preferred orientation of the hydroxymethyl and methyl ester groups relative to the benzene (B151609) ring. Studies on similar substituted methyl benzoates have shown that planar conformations are often favored, but non-planar arrangements can also be stable depending on the nature and position of the substituents. rsc.org

Molecular Dynamics Simulations for Conformational Flexibility

While quantum chemical calculations provide information on static molecular structures, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the atoms change.

For this compound, MD simulations can be used to explore its conformational flexibility in different environments, such as in a solvent or interacting with a biological target. researcher.liferesearchgate.net These simulations can reveal the accessible conformations and the timescales of transitions between them. This information is particularly valuable for understanding how the molecule might adapt its shape to bind to a receptor or enzyme active site. The flexibility of the hydroxymethyl and ester groups is a key aspect of its molecular dynamics.

Structure-Activity Relationship (SAR) Modeling of Fluorinated Benzoates

Structure-Activity Relationship (SAR) modeling aims to correlate the chemical structure of a series of compounds with their biological activity. While specific biological activity data for this compound is not the focus here, the principles of SAR can be applied to understand how structural modifications would likely affect its chemical properties.

In the context of fluorinated benzoates, SAR studies could explore how changes in the position and number of fluorine atoms, or modifications to the hydroxymethyl and ester groups, influence properties such as reactivity, polarity, and intermolecular interactions. nih.govresearchgate.net For instance, the introduction of a fluorine atom is known to alter the electronic properties of the benzene ring, which can in turn affect its interaction with other molecules. nih.gov Computational methods can be used to generate descriptors (e.g., electronic, steric, and hydrophobic parameters) for a series of related molecules, which are then used to build a mathematical model that predicts their activity.

Table 2: Hypothetical SAR of Fluorinated Benzoate (B1203000) Derivatives

| Derivative | Modification | Predicted Effect on Reactivity |

| 1 | Removal of Fluorine | Decreased electrophilicity of the ring |

| 2 | Oxidation of Hydroxymethyl to Aldehyde | Increased electrophilicity at the carbonyl carbon |

| 3 | Hydrolysis of Ester to Carboxylic Acid | Increased acidity and polarity |

| 4 | Additional Fluorine at position 5 | Increased overall electron-withdrawing effect |

Note: This table presents a conceptual SAR analysis and the predicted effects are based on general chemical principles.

Predictive Modeling of Reaction Pathways and Selectivity

Computational chemistry can be a powerful tool for predicting the most likely pathways for chemical reactions and understanding the factors that control selectivity. For the synthesis or transformation of this compound, DFT calculations can be used to model the structures and energies of reactants, transition states, and products for various potential reaction pathways.

By calculating the activation energies for different steps, it is possible to predict the most favorable reaction mechanism. For instance, in reactions involving the aromatic ring, such as electrophilic aromatic substitution, computational models can predict the regioselectivity (i.e., the position at which the substitution is most likely to occur). The fluorine and hydroxymethyl/ester groups exert competing directing effects, and computational modeling can quantify these effects to predict the outcome of a reaction. This predictive capability is invaluable for optimizing reaction conditions and designing efficient synthetic routes.

Applications and Functionalization in Advanced Chemical Research Utilizing Methyl 3 Fluoro 4 Hydroxymethyl Benzoate

Role as a Key Intermediate in Complex Organic Synthesis

The strategic placement of reactive sites on Methyl 3-fluoro-4-(hydroxymethyl)benzoate makes it a valuable intermediate in multi-step synthetic pathways. The methyl ester and hydroxymethyl groups serve as handles for elongation and functionalization, while the fluorine atom can influence the electronic properties and metabolic stability of the final products.

Building Block for Pharmaceutical Intermediates

In the realm of medicinal chemistry, the development of novel therapeutic agents often relies on the availability of unique molecular scaffolds. This compound serves as a key starting material for the synthesis of complex pharmaceutical intermediates. The presence of a fluorine atom is particularly significant, as fluorine substitution is a common strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity. The hydroxymethyl and ester functionalities allow for the attachment of other molecular fragments, enabling the construction of diverse libraries of compounds for biological screening.

Precursor for Agrochemical Synthesis

The principles of molecular design that apply to pharmaceuticals are often relevant to the development of modern agrochemicals, such as herbicides, insecticides, and fungicides. Fluorinated aromatic compounds are integral to many active ingredients used in crop protection. The structural motifs present in this compound can be elaborated into more complex molecules designed to interact with specific biological targets in pests or weeds. Its role as a precursor allows chemists to systematically modify the structure to optimize for potency, selectivity, and environmental persistence.

Design and Synthesis of Derivatized Analogs for Specific Research Purposes

Beyond its use as a foundational building block, this compound can be chemically modified to create specialized analogs for advanced research applications. These derivatives are designed to probe biological systems or facilitate the construction of complex biomolecules.

Development of Fluorescent Probes and Labels

Derivatives of fluorinated benzoates have been successfully employed as fluorogenic chemosensors. For instance, sensors based on similar molecular frameworks have demonstrated high selectivity and sensitivity for detecting metal ions like Al³⁺, even enabling bio-imaging within cancer cell lines. The core structure of this compound provides a platform that can be functionalized to create novel fluorescent probes. By chemically modifying the hydroxymethyl or ester groups, researchers can attach specific recognition units that bind to a target analyte, leading to a measurable change in fluorescence.

Traceless Staudinger Ligation Applications for Bioconjugation Research

The Traceless Staudinger Ligation is a powerful chemical reaction for forming a native amide bond between two molecules, a critical process in protein synthesis and bioconjugation. This reaction typically joins a peptide fragment with a C-terminal phosphinothioester to another peptide fragment with an N-terminal azide. A key advantage of this method is that it is "traceless," meaning no residual atoms from the linking groups remain in the final product.

This compound can serve as a precursor for the synthesis of phosphine-based reagents required for this ligation. The reaction proceeds through the formation of an iminophosphorane intermediate, which then rearranges and hydrolyzes to yield the desired amide bond and a phosphine (B1218219) oxide byproduct. The electronic effects of substituents on the phosphine reagent can influence the reaction rate, making custom synthesis of these reagents valuable for optimizing ligation efficiency. This methodology has been instrumental in the site-specific modification of proteins and the assembly of glycopeptides.

Table 1: Key Steps in Traceless Staudinger Ligation

| Step | Reactants | Intermediate/Product | Significance |

|---|---|---|---|

| 1 | Phosphinothioester + Azide | Iminophosphorane | Formation of the key reactive intermediate with loss of N₂ gas. |

| 2 | Iminophosphorane | Tetrahedral Intermediate | Intramolecular acyl transfer from sulfur to the nucleophilic nitrogen. |

| 3 | Tetrahedral Intermediate | Amidophosphonium Salt | Collapse of the intermediate to form a more stable salt. |

| 4 | Amidophosphonium Salt + H₂O | Amide + Phosphine Oxide | Hydrolysis yields the final native amide bond and a phosphine oxide byproduct. |

Applications in Analytical Chemistry Research

In analytical chemistry, well-characterized and pure compounds are essential for developing reliable methods. This compound, with its stable and defined structure, is suitable for use as a reference standard in techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). Its distinct molecular weight and fragmentation pattern in MS make it a useful compound for instrument calibration and method validation. Furthermore, its functional groups offer the potential for derivatization, a process used to enhance the detectability or chromatographic separation of other analytes.

Table 2: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 937636-18-5 |

| Molecular Formula | C₉H₉FO₃ |

| Molecular Weight | 184.17 g/mol |

| Appearance | Pale-yellow to Yellow-brown Solid |

| Purity | Typically ≥95% |

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Aluminum ion (Al³⁺) |

| Phosphinothioester |

| Azide |

| Iminophosphorane |

| Amidophosphonium Salt |

| Amide |

Development of Reactive Partitioning Tracers for Subsurface Flow Research

Reactive partitioning tracers are chemical compounds used in hydrogeology to characterize subsurface environments, such as contaminated groundwater sites. These tracers are designed to interact with specific phases in the subsurface (e.g., non-aqueous phase liquids or organic matter) and undergo a predictable chemical reaction, such as hydrolysis. The parent compound and the resulting daughter product exhibit different partitioning behaviors, and by monitoring their movement, researchers can obtain valuable data on flow paths, velocities, and the distribution of contaminants.

Despite the potential for the functional groups of this compound to be modified to create such a tracer system, a thorough search of scientific databases yielded no studies where this compound has been utilized for this purpose. The development of new and effective reactive tracers is an ongoing area of research, but at present, the application of this specific benzoate (B1203000) derivative has not been reported.

Derivatization Reagents for Enhanced Detection in Chromatography

In analytical chemistry, derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for analysis by a particular method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). Derivatization reagents are often used to increase the volatility of an analyte for GC analysis, or to attach a chromophore or fluorophore to enhance its detection by UV-Vis or fluorescence detectors in HPLC.

The hydroxymethyl group on this compound could potentially be used to react with analytes containing suitable functional groups, thereby acting as a derivatization agent. However, there is no evidence in the published scientific literature to suggest that it has been developed or utilized for this application. The field of chromatography relies on a wide array of well-established derivatization reagents, and this compound has not been reported as one of them.

Data Tables

Table 1: Research Findings on this compound as a Reactive Partitioning Tracer

| Study/Author | Tracer System Developed | Key Findings |

|---|

Table 2: Application of this compound as a Derivatization Reagent

| Chromatographic Method | Analyte(s) Derivatized | Enhancement Achieved |

|---|

Environmental and Green Chemistry Research Perspectives on Methyl 3 Fluoro 4 Hydroxymethyl Benzoate

Biodegradation and Biotransformation Studies of Fluorinated Benzoates

The presence of a fluorine atom on the benzene (B151609) ring significantly influences the chemical and biological properties of benzoate (B1203000) derivatives. The carbon-fluorine bond is the strongest single bond in organic chemistry, which often imparts high thermal and chemical stability to organofluorine compounds, leading to concerns about their environmental persistence. mdpi.com However, research has shown that the microbial world possesses diverse metabolic capabilities, including the ability to cleave the C-F bond in certain aromatic compounds. acsgcipr.org

While specific studies on Methyl 3-fluoro-4-(hydroxymethyl)benzoate are not extensively documented, the biodegradation of simpler fluorinated benzoates has been investigated, offering plausible pathways for its environmental breakdown. Microorganisms, particularly bacteria from genera such as Pseudomonas and Alcaligenes, have been shown to utilize monofluorobenzoates as a sole source of carbon and energy. umb.eduacs.org

The initiation of aerobic degradation typically involves the activation of the aromatic ring by dioxygenase enzymes. For fluorobenzoates, a common strategy is the dihydroxylation of the aromatic ring to form a fluorinated catechol. This intermediate is then subject to ring cleavage, followed by further metabolism that eventually leads to the release of the fluoride (B91410) ion and the entry of the carbon skeleton into central metabolic pathways. acs.org

An alternative pathway has been observed in some bacteria, where a hydrolytic dehalogenation occurs first, replacing the fluorine atom with a hydroxyl group. For instance, the degradation of 4-fluorobenzoate (B1226621) by Aureobacterium sp. has been shown to proceed through 4-hydroxybenzoate (B8730719) and 3,4-dihydroxybenzoate, with the fluoride ion being released stoichiometrically. acs.org

Under anaerobic conditions, the degradation of fluorobenzoates is also possible. Denitrifying bacteria have been shown to metabolize 2-fluorobenzoate. umb.edu The anaerobic pathway typically begins with the activation of the carboxyl group to its coenzyme A (CoA) thioester by a benzoate-CoA ligase. nih.govdovepress.com This is followed by the reductive defluorination and dearomatization of the ring, leading to intermediates that can be further metabolized. nih.gov The ability of various denitrifying bacteria to degrade halobenzoates suggests that these pathways are widespread among Proteobacteria. dovepress.com

The key enzymes in these pathways are often broad-specificity enzymes that act on a range of substituted benzoates. The initial attack is a crucial step, often catalyzed by dioxygenases in aerobic pathways or CoA ligases in anaerobic pathways. acs.orgnih.gov

Table 1: Examples of Microbial Genera and Enzymes in Fluorobenzoate Degradation

| Microbial Genus | Condition | Key Enzyme Type | Initial Step | Reference |

| Pseudomonas | Anaerobic | Benzoate-CoA ligase | Activation to benzoyl-CoA | umb.edu |

| Alcaligenes | Aerobic | Dioxygenase | Formation of fluorocatechol | acs.org |

| Aureobacterium | Aerobic | Hydroxylase | Conversion to hydroxybenzoate | acs.org |

| Thauera | Anaerobic | Benzoate-CoA ligase | Activation to benzoyl-CoA | dovepress.com |

The environmental fate of fluorinated benzoates and their metabolites is a significant concern due to the stability of the C-F bond. asianpubs.org While microbial degradation can lead to complete mineralization, the efficiency of this process depends on various environmental factors, including the presence of adapted microbial communities, oxygen levels, and the specific structure of the compound. skpharmteco.com

Many organofluorine compounds are known for their persistence, and incomplete degradation can lead to the accumulation of fluorinated metabolites in soil and water. asianpubs.orgvapourtec.com These metabolites may themselves be persistent or have biological effects. The persistence of fluorinated compounds is influenced by factors such as the degree of fluorination and the position of the fluorine atom on the aromatic ring. asianpubs.org For example, while monofluorinated aromatics are known to be biodegradable, heavily fluorinated compounds like perfluorocarboxylic acids are highly persistent and bioaccumulative. acsgcipr.orgrsc.org

The ultimate fate of the fluorine atom is its conversion to the inorganic fluoride ion, which is then released into the environment. While fluoride is a naturally occurring ion, elevated concentrations resulting from the degradation of organofluorine compounds could potentially impact local ecosystems. The environmental risk is associated not only with the parent compound but also with the potential formation of toxic intermediate metabolites. vapourtec.com This phenomenon, known as "lethal synthesis," occurs when a seemingly harmless fluorinated compound is metabolized into a toxic product. acs.org

Sustainable Synthesis and Green Chemistry Principles

In response to the environmental concerns associated with chemical manufacturing, green chemistry principles are being increasingly integrated into the synthesis of compounds like this compound. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. jocpr.com

Atom economy, a concept developed by Barry Trost, is a core principle of green chemistry that measures the efficiency of a reaction in converting reactants into the final product. skpharmteco.comprimescholars.com Traditional multi-step syntheses often generate significant amounts of waste in the form of byproducts. rsc.org

Modern synthetic strategies for fluorinated aromatics focus on maximizing atom economy. One approach is through direct C-H activation and subsequent fluorination. dovepress.com This method avoids the need for pre-functionalized starting materials, thereby reducing the number of synthetic steps and the associated waste. Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct fluorination of arenes, although it can be limited to substrates with specific directing groups. dovepress.com

Organic solvents are a major contributor to the environmental impact of the chemical industry. Many common solvents are volatile, flammable, and toxic. Green chemistry seeks to minimize solvent use or replace hazardous solvents with safer alternatives. acsgcipr.orgrsc.org

Research into the synthesis of fluorinated compounds has explored several greener solvent strategies:

Solvent-Free Reactions: Conducting reactions without a solvent, for example by grinding solid reactants together (mechanochemistry), can eliminate solvent waste entirely. researchgate.net This approach has been successfully applied to the fluorination of various aromatic compounds using N-F reagents. researchgate.net

Aqueous Media: Water is an ideal green solvent as it is non-toxic, non-flammable, and abundant. While the solubility of organic compounds in water can be a challenge, the use of aqueous media for fluorination reactions is an active area of research. acsgcipr.org

Ionic Liquids: Ionic liquids are salts that are liquid at low temperatures. They are non-volatile and can often be recycled, making them attractive alternatives to traditional organic solvents. They have been shown to be suitable solvents for certain fluorination reactions. rsc.org

Alternative Organic Solvents: When organic solvents are necessary, the focus is on using less hazardous options. For example, benzotrifluoride (B45747) has been proposed as a useful alternative to dichloromethane (B109758) and other chlorinated solvents for a variety of organic reactions. acs.org

Catalysis is a cornerstone of green chemistry. Catalysts increase reaction rates, often allow for milder reaction conditions (lower temperature and pressure), and can enable more selective transformations, all of which contribute to a more sustainable process. jocpr.com Catalytic reactions are generally preferred over stoichiometric processes because they generate less waste. rsc.org

In the synthesis of fluorinated aromatic compounds, several catalytic approaches are being developed:

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful and sustainable method for activating small molecules. mdpi.comvapourtec.com It can be used to generate fluorine-containing radicals under mild conditions, enabling the direct fluorination of arenes and heteroarenes. mdpi.com

Organocatalysis: The use of small organic molecules as catalysts avoids the need for potentially toxic and expensive transition metals. Asymmetric organocatalysis has been used in the synthesis of complex fluorinated molecules. umb.edu

Transition Metal Catalysis: While aiming to reduce reliance on heavy metals, catalysts based on elements like palladium and silver have been instrumental in developing new and efficient fluorination reactions. dovepress.com Research is ongoing to develop catalysts with higher turnover numbers and to recycle them effectively. Palladium-catalyzed reactions, for example, have been developed for the fluorination of aryl triflates and aryl bromides. dovepress.com

By embracing these green chemistry principles, the synthesis of this compound and other valuable fluorinated compounds can be made more sustainable, reducing their environmental impact from cradle to grave.

Future Research Directions and Emerging Opportunities in Methyl 3 Fluoro 4 Hydroxymethyl Benzoate Chemistry

Integration with Artificial Intelligence and Machine Learning for Drug Discovery

The convergence of artificial intelligence (AI) and chemistry is set to revolutionize the development of new medicines, and compounds like Methyl 3-fluoro-4-(hydroxymethyl)benzoate are prime candidates for this new era. AI and machine learning (ML) algorithms can significantly accelerate the traditionally slow and costly process of drug discovery by predicting the properties and potential therapeutic applications of molecules. astrazeneca.comnih.gov

Machine learning models, particularly graph neural networks, can analyze the structure of this compound to predict its absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential toxicity. astrazeneca.comnih.gov By training these models on large datasets of known molecules, researchers can forecast how modifications to the compound's core structure—for instance, altering the ester or alcohol group—would affect its behavior in the human body before synthesis even begins. nih.gov This in silico screening process saves considerable time and resources. lifechemicals.com

Below is a hypothetical data table illustrating how AI could predict the suitability of derivatives of this compound for a specific protein target.

| Derivative Modification | Predicted Binding Affinity (nM) | Predicted Oral Bioavailability (%) | Predicted Toxicity Risk |

| None (Parent Compound) | 850 | 45 | Low |

| Ester to Amide | 420 | 55 | Low |

| Hydroxymethyl to Carboxylic Acid | 950 | 30 | Low |

| Additional Fluoro Group at C5 | 210 | 65 | Medium |

This predictive power enables chemists to prioritize the synthesis of only the most promising compounds, streamlining the path to new therapeutics. lifechemicals.com

Exploration of Novel Bioactivities Beyond Current Scopes

The distinct chemical features of this compound suggest it could exhibit a range of biological activities that have yet to be explored. The presence of the fluorine atom can enhance metabolic stability and binding affinity to target proteins, properties that are highly desirable in drug candidates. numberanalytics.com Benzoate (B1203000) derivatives, in general, have been studied for a wide array of biological effects, from antimicrobial to anti-inflammatory actions. nih.gov

Future research could focus on screening this compound and its derivatives against a wide panel of biological targets. High-throughput screening campaigns could reveal unexpected activities against various diseases. For example, functionalized benzoates have been investigated as potential therapies for neurological disorders and have shown promise in preclinical studies. nih.gov The specific substitution pattern of this compound may offer unique interactions with neurological receptors or enzymes.

Moreover, this compound could serve as a key building block for creating libraries of novel small molecules. tcichemicals.com By systematically modifying the hydroxymethyl and methyl ester groups, a diverse collection of related compounds can be synthesized and tested for various bioactivities, including anticancer, antiviral, and antifungal properties. The search for novel bioactive compounds from unique chemical scaffolds is a continuous effort in medicinal chemistry. researchgate.net

The following table outlines potential, unexplored therapeutic areas where this compound could be investigated.

| Potential Therapeutic Area | Rationale for Exploration | Potential Biological Target |

| Neurodegenerative Diseases | Benzoate structures have shown neuroprotective effects. nih.gov | Kinases, Amyloid-beta aggregation |

| Oncology | Fluorinated compounds are common in cancer drugs. researchgate.net | Tyrosine kinases, Cell cycle proteins |

| Infectious Diseases | Aromatic esters can exhibit antimicrobial properties. | Bacterial or viral enzymes |

| Inflammatory Disorders | Some benzoate derivatives possess anti-inflammatory activity. | Cyclooxygenase (COX) enzymes |

Advanced Material Science Applications and Polymer Chemistry

Beyond medicine, the structural characteristics of this compound make it an intriguing candidate for applications in material science and polymer chemistry. The aromatic ring provides rigidity and thermal stability, while the fluorine atom can impart desirable properties such as chemical resistance and altered electronic characteristics. researchgate.netgoogle.com The hydroxymethyl and ester groups offer reactive sites for polymerization.

One promising avenue is the use of this compound as a monomer for creating novel fluorinated polyesters. The incorporation of fluorine into polymer backbones is known to enhance properties like thermal stability, chemical inertness, and moisture resistance. google.com Polymers derived from this compound could find use in high-performance coatings, advanced membranes for gas separation, or as specialized optical materials. google.comacs.org The precise control over the monomer structure allows for fine-tuning the properties of the resulting polymer.

The bifunctional nature of the molecule (containing both a hydroxyl and an ester group) allows it to be incorporated into various polymer architectures. For example, the hydroxyl group can be used for step-growth polymerization to form polyesters or polyurethanes, while the aromatic core can be part of a conjugated polymer system for organic electronics. wikipedia.org Research into polymers containing hydroxyl-terminated side groups has shown they can improve the performance of materials like superplasticizers in cement. researchgate.net

A table of potential polymer types and their enhanced properties is provided below.

| Polymer Type | Potential Monomer Role | Enhanced Properties | Potential Applications |

| Fluorinated Polyesters | Dihydroxy monomer (after ester reduction) | Increased thermal stability, hydrophobicity | High-performance films, specialty plastics |

| Polyacrylates | Functional side chain (via esterification) | Tunable refractive index, weather resistance | Optical lenses, durable coatings |

| Epoxy Resins | Curing agent/modifier | Improved chemical resistance, lower moisture uptake | Advanced composites, electronic encapsulation |

| Polyurethanes | Diol component | Enhanced mechanical strength, abrasion resistance | Specialized foams, elastomers |

The exploration of this compound in these areas could lead to the development of next-generation materials with superior performance characteristics.

Q & A

Q. What are the optimized synthetic routes for Methyl 3-fluoro-4-(hydroxymethyl)benzoate, and how are key parameters validated?

Methodological Answer: Synthesis typically involves sequential functionalization of the benzene ring. For example:

- Fluorination and Esterification: Start with 4-(hydroxymethyl)benzoic acid derivatives. Introduce fluorine at the meta position via electrophilic aromatic substitution using fluorinating agents (e.g., Selectfluor®) under anhydrous conditions. Protect the hydroxymethyl group with a silyl protecting agent (e.g., TBDMSCl) to prevent side reactions.

- Methyl Ester Formation: React the fluorinated intermediate with methanol in the presence of a catalytic acid (e.g., H₂SO₄) or coupling agents like DCC/DMAP.

- Validation: Monitor reaction progress using HPLC or TLC. Optimize parameters (temperature, catalyst loading) via Design of Experiments (DoE). Purity is confirmed by flash chromatography (as in ), and structural validation via H/C NMR and ESI-LRMS (e.g., molecular ion peak at m/z 199.1 [M+H]) .

Q. How is the compound characterized to confirm structural integrity and purity?

Methodological Answer: Use a multi-technique approach:

- NMR Spectroscopy: H NMR confirms the presence of fluorine-induced splitting patterns (e.g., coupling constants ≈ 8–12 Hz) and hydroxymethyl protons (δ 4.5–4.7 ppm as a singlet after deprotection) . F NMR identifies fluorine environment (δ -110 to -120 ppm for aromatic F).

- Mass Spectrometry: ESI-LRMS or HRMS validates molecular weight (e.g., [M+Na] at m/z 221.05).

- Chromatography: HPLC (C18 column, acetonitrile/water gradient) ensures >98% purity. Compare retention times with reference standards (e.g., NIST-certified analogs) .

Advanced Research Questions

Q. How can the stability of the hydroxymethyl group be assessed under varying experimental conditions?

Methodological Answer: Conduct accelerated stability studies:

- pH Stability: Dissolve the compound in buffers (pH 1–13) and monitor degradation via HPLC at 25°C and 40°C over 14 days. Hydroxymethyl hydrolysis to carboxylic acid is expected under strongly acidic/basic conditions.

- Thermal Stability: Use TGA/DSC to determine decomposition temperatures. Forced degradation at 80°C in inert and oxidative atmospheres (N₂ vs. O₂) identifies thermal breakdown products.

- Light Sensitivity: Expose to UV-Vis light (ICH Q1B guidelines) and track photodegradation using LC-MS. Reference protocols from pharmaceutical stability testing (e.g., ).

Q. What strategies resolve contradictions in reported biological activities of fluorinated benzoate derivatives?

Methodological Answer: Address discrepancies via:

- Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., replace fluorine with Cl, CF₃) and test biological activity (e.g., enzyme inhibition assays). For example, fluorination at meta vs. para positions in HDAC6 inhibitors significantly alters potency .

- Computational Modeling: Use DFT calculations to compare electronic effects (e.g., fluorine’s electronegativity) on binding affinity. Molecular docking (AutoDock Vina) identifies key interactions with target proteins.

- Meta-Analysis: Cross-reference data from peer-reviewed studies (e.g., conflicting IC₅₀ values) while controlling for variables like assay conditions or cell lines used .

Q. How does fluorine substitution influence the electronic properties and reactivity of the benzoate scaffold?

Methodological Answer: Investigate using:

- Spectroscopic Techniques: IR spectroscopy detects changes in C=O stretching frequencies (fluorine’s electron-withdrawing effect lowers by ~10 cm).

- Cyclic Voltammetry: Measure redox potentials to assess fluorine’s impact on electron density.

- Computational Analysis: DFT (B3LYP/6-31G*) calculates Mulliken charges and frontier molecular orbitals. Fluorine increases the compound’s electrophilicity, enhancing reactivity in nucleophilic aromatic substitution .

Q. What methods optimize regioselectivity during hydroxymethyl group introduction?

Methodological Answer:

- Directed Ortho-Metalation (DoM): Use a directing group (e.g., ester) to position hydroxymethyl at the para position. For example, lithium-halogen exchange followed by formaldehyde quenching .

- Protection/Deprotection: Temporarily block reactive sites (e.g., silyl ethers for hydroxymethyl) during fluorination.

- Microwave-Assisted Synthesis: Enhance regioselectivity by controlling reaction kinetics (e.g., 100°C, 30 minutes vs. traditional 24-hour reflux) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.